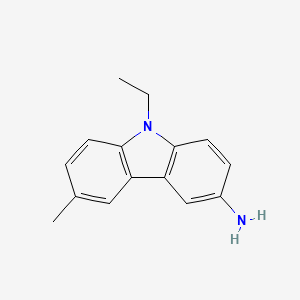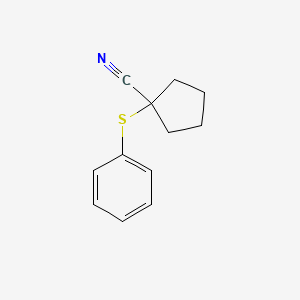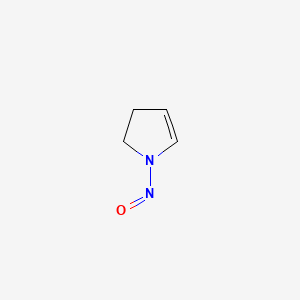![molecular formula C18H22N2 B14680529 (E)-Bis[1-(4-methylphenyl)ethyl]diazene CAS No. 32234-13-2](/img/structure/B14680529.png)
(E)-Bis[1-(4-methylphenyl)ethyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Bis[1-(4-methylphenyl)ethyl]diazene is an organic compound characterized by the presence of two 1-(4-methylphenyl)ethyl groups connected by a diazene (N=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis[1-(4-methylphenyl)ethyl]diazene typically involves the coupling of 1-(4-methylphenyl)ethylamine with a suitable diazotizing agent. One common method is the reaction of 1-(4-methylphenyl)ethylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with another molecule of 1-(4-methylphenyl)ethylamine under basic conditions to form the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis[1-(4-methylphenyl)ethyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
(E)-Bis[1-(4-methylphenyl)ethyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Bis[1-(4-methylphenyl)ethyl]diazene involves its interaction with molecular targets through the diazene linkage. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with various biological pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but with phenyl groups instead of 1-(4-methylphenyl)ethyl groups.
Hydrazobenzene: Contains a hydrazine linkage (N-N) instead of a diazene linkage (N=N).
Benzidine: Contains two benzene rings connected by a hydrazine linkage.
Uniqueness
(E)-Bis[1-(4-methylphenyl)ethyl]diazene is unique due to the presence of the 1-(4-methylphenyl)ethyl groups, which impart distinct steric and electronic properties compared to other similar compounds
Properties
CAS No. |
32234-13-2 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
bis[1-(4-methylphenyl)ethyl]diazene |
InChI |
InChI=1S/C18H22N2/c1-13-5-9-17(10-6-13)15(3)19-20-16(4)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3 |
InChI Key |
GFFQDLHSHPXDST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N=NC(C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)

![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)


![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)
![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)


![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)



